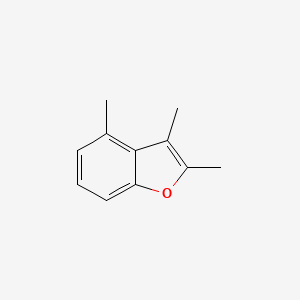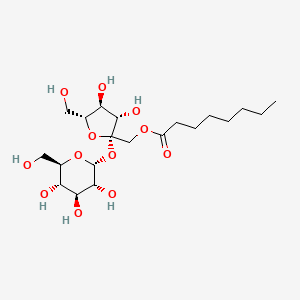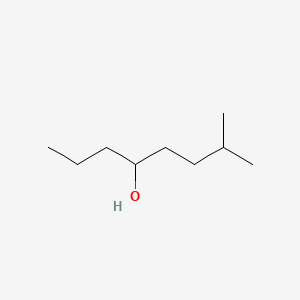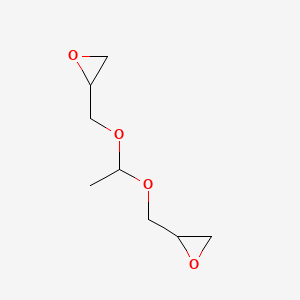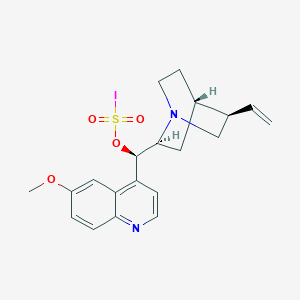
(R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine iodosulfate is a chemical compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other febrile illnesses. Quinine iodosulfate, like its parent compound, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinine iodosulfate typically involves the iodination of quinine sulfate. This process can be carried out by reacting quinine sulfate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of quinine iodosulfate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Quinine iodosulfate undergoes various chemical reactions, including:
Oxidation: Quinine iodosulfate can be oxidized to form quinine iodosulfate oxide.
Reduction: Reduction reactions can convert quinine iodosulfate back to quinine or its derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Quinine iodosulfate oxide.
Reduction: Quinine or its derivatives.
Substitution: Various halogenated quinine derivatives.
Aplicaciones Científicas De Investigación
Quinine iodosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of quinine iodosulfate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival. This action is primarily mediated through the inhibition of heme polymerase, an enzyme crucial for the detoxification of heme. The compound also affects other molecular targets and pathways, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound, widely used for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.
Tafenoquine: A newer antimalarial compound with a longer half-life.
Uniqueness
Quinine iodosulfate stands out due to its unique iodinated structure, which imparts distinct chemical properties. This modification enhances its reactivity and potential applications in various fields. Compared to other similar compounds, quinine iodosulfate offers a different profile of activity and stability, making it a valuable addition to the arsenal of chemical reagents and therapeutic agents.
Propiedades
Fórmula molecular |
C20H23IN2O4S |
|---|---|
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-iodosulfonyloxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H23IN2O4S/c1-3-13-12-23-9-7-14(13)10-19(23)20(27-28(21,24)25)16-6-8-22-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
Clave InChI |
CUOQSCWXCIEVMZ-WZBLMQSHSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OS(=O)(=O)I |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OS(=O)(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


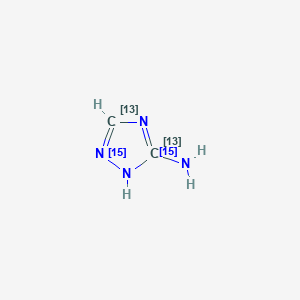
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
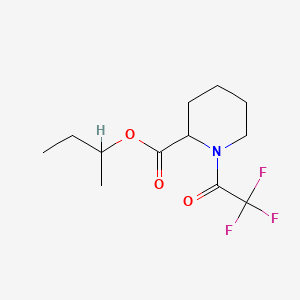



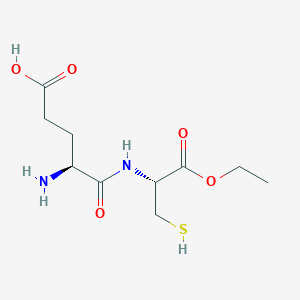
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
